molecular formula C17H23Cl6N3O2S B1248105 Dysidenin

Dysidenin

Cat. No. B1248105
M. Wt: 546.2 g/mol
InChI Key: BFVRAKVNXYQMID-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysidenin is a natural product found in Dysidea and Lamellodysidea herbacea with data available.

Scientific Research Applications

Inhibition of Iodide Transport in Thyroid Cells

Dysidenin, a hexachlorinated tripeptide-like molecule from the sponge Dysidea herbacea, is a potent inhibitor of iodide transport in thyroid cells. This discovery suggests potential applications in understanding thyroid function and disorders. This compound blocks iodide transport differently than ouabain, a known inhibitor of the Na+/K+ ATPase, and does not act as a chloride channel inhibitor or a Na+ ionophore. The study of this compound's inhibition reveals sensitivity to stereochemical effects, highlighting the importance of molecular structure in its biological activity (van Sande et al., 1990).

Structure and Biosynthesis of this compound Derivatives

Research on this compound includes the study of its structure and biosynthetic pathways. For example, neothis compound, isolated from Dysidea herbacea, belongs to the L-series of trichloroleucine peptides. Its structure and biosynthesis offer insights into the chemical diversity and biological synthesis of marine natural products (MacMillan et al., 2000). Additionally, herbacic acid from the same sponge represents a prototype for trichloromethyl metabolites in this compound-related research, indicating a pathway of leucine transformation (MacMillan & Molinski, 2000).

Novel Polychlorinated Compounds in Marine Sponges

The study of marine sponges, particularly species like Dysidea, has led to the discovery of novel polychlorinated compounds like dysideaprolines and barbaleucamides. These compounds, possibly derived from symbiotic cyanobacteria, add to the chemical diversity of marine natural products and expand the scope of this compound-related research (Harrigan et al., 2001).

Cellular Site of Polychlorinated Peptide Biosynthesis

Research identifying the cellular site of biosynthesis for polychlorinated peptides in Dysidea herbacea and its symbiotic cyanobacterium Oscillatoria spongeliae is crucial. This work involves understanding the genetic and molecular basis of these compounds, which has implications in marine biology and pharmacology (Flatt et al., 2005).

properties

Molecular Formula

C17H23Cl6N3O2S

Molecular Weight

546.2 g/mol

IUPAC Name

(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pentanamide

InChI

InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)/t9-,10-,11-,12-/m0/s1

InChI Key

BFVRAKVNXYQMID-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C(=O)N[C@@H](C)C1=NC=CS1)N(C)C(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

synonyms

dysidenin
dysidenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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